molecular formula C26H26F3N3O4 B610920 (1,1'-Biphenyl)-3-carboxamide, N-(6-((2-hydroxypropyl)(2-oxopropyl)amino)-3-pyridinyl)-2-methyl-4'-(trifluoromethoxy)- CAS No. 1799493-22-3

(1,1'-Biphenyl)-3-carboxamide, N-(6-((2-hydroxypropyl)(2-oxopropyl)amino)-3-pyridinyl)-2-methyl-4'-(trifluoromethoxy)-

Cat. No. B610920
CAS RN: 1799493-22-3
M. Wt: 501.5
InChI Key: QHIWFHBYRVQUBV-UHFFFAOYSA-N
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Description

Sonidegib metabolite M25 is a smoothened (SMO) antagonist.

Scientific Research Applications

Synthesis and Characterization

  • Jayarajan et al. (2019) synthesized compounds similar to the requested molecule, exploring their non-linear optical (NLO) properties and potential anticancer activity. These compounds were synthesized through a water-mediated reaction and characterized using FT-IR, NMR, and X-ray diffraction techniques. Computational methods supported their findings, with molecular docking analyses suggesting possible inhibition of tubulin polymerization (Jayarajan et al., 2019).

Crystal Structure Analysis

  • Kubicki et al. (2000) investigated the crystal structures of similar carboxamide compounds, focusing on their hydrogen bonding patterns. They found that the structures formed infinite chains of molecules through intermolecular hydrogen bonds, a finding that could be relevant to understanding the behavior of similar compounds (Kubicki et al., 2000).

Potential for Anticancer Activity

  • Lu et al. (2017) synthesized a compound with a similar structure, noting its significant inhibition of cancer cell line proliferation. This suggests potential therapeutic applications in cancer treatment (Lu et al., 2017).

Antioxidant Activity

  • Tumosienė et al. (2019) synthesized derivatives of a similar compound and evaluated their antioxidant activity. Some of these compounds showed potent antioxidant effects, surpassing known antioxidants like ascorbic acid (Tumosienė et al., 2019).

Antifungal Activity

  • Wu et al. (2012) found that derivatives of a similar structure exhibited moderate antifungal activities against several phytopathogenic fungi. This suggests potential use in agricultural or pharmaceutical antifungal applications (Wu et al., 2012).

Synthesis and Photophysical Properties

  • Novanna et al. (2020) focused on the synthesis and photophysical properties of compounds structurally related to the query molecule. They noted luminescence in the blue region with a large Stokes shift, which may have applications in optical materials or sensors (Novanna et al., 2020).

Organosoluble and Light-Colored Polyamides

  • Hsiao et al. (2004) synthesized novel fluorinated aromatic polyamides using derivatives similar to the query molecule. These polyamides were noted for their solubility in organic solvents and potential applications in light-colored and flexible materials (Hsiao et al., 2004).

properties

CAS RN

1799493-22-3

Product Name

(1,1'-Biphenyl)-3-carboxamide, N-(6-((2-hydroxypropyl)(2-oxopropyl)amino)-3-pyridinyl)-2-methyl-4'-(trifluoromethoxy)-

Molecular Formula

C26H26F3N3O4

Molecular Weight

501.5

IUPAC Name

N-(6-((2-hydroxypropyl)(2-oxopropyl)amino)pyridin-3-yl)-2-methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxamide

InChI

InChI=1S/C26H26F3N3O4/c1-16(33)14-32(15-17(2)34)24-12-9-20(13-30-24)31-25(35)23-6-4-5-22(18(23)3)19-7-10-21(11-8-19)36-26(27,28)29/h4-13,16,33H,14-15H2,1-3H3,(H,31,35)

InChI Key

QHIWFHBYRVQUBV-UHFFFAOYSA-N

SMILES

O=C(C1=C(C)C(C2=CC=C(OC(F)(F)F)C=C2)=CC=C1)NC3=CC=C(N(CC(O)C)CC(C)=O)N=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Sonidegib metabolite M25;  LMT326;  LMT 326;  LMT-326; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1,1'-Biphenyl)-3-carboxamide, N-(6-((2-hydroxypropyl)(2-oxopropyl)amino)-3-pyridinyl)-2-methyl-4'-(trifluoromethoxy)-
Reactant of Route 2
(1,1'-Biphenyl)-3-carboxamide, N-(6-((2-hydroxypropyl)(2-oxopropyl)amino)-3-pyridinyl)-2-methyl-4'-(trifluoromethoxy)-
Reactant of Route 3
(1,1'-Biphenyl)-3-carboxamide, N-(6-((2-hydroxypropyl)(2-oxopropyl)amino)-3-pyridinyl)-2-methyl-4'-(trifluoromethoxy)-
Reactant of Route 4
Reactant of Route 4
(1,1'-Biphenyl)-3-carboxamide, N-(6-((2-hydroxypropyl)(2-oxopropyl)amino)-3-pyridinyl)-2-methyl-4'-(trifluoromethoxy)-
Reactant of Route 5
(1,1'-Biphenyl)-3-carboxamide, N-(6-((2-hydroxypropyl)(2-oxopropyl)amino)-3-pyridinyl)-2-methyl-4'-(trifluoromethoxy)-
Reactant of Route 6
(1,1'-Biphenyl)-3-carboxamide, N-(6-((2-hydroxypropyl)(2-oxopropyl)amino)-3-pyridinyl)-2-methyl-4'-(trifluoromethoxy)-

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